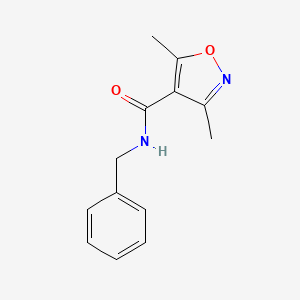

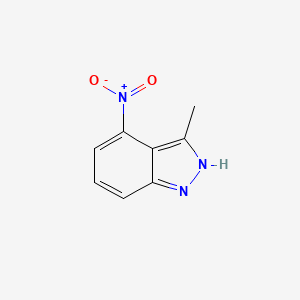

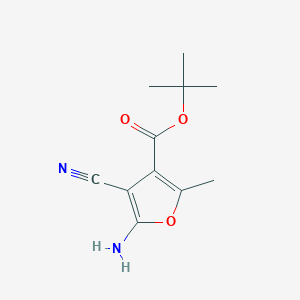

![molecular formula C22H22N4O3S B2481035 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844466-10-0](/img/structure/B2481035.png)

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of similar heterocyclic compounds involves complex reactions, such as the temperature-tunable synthesis of Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and Dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4. This process highlights the role of temperature in directing the outcome of nucleophilic attacks and subsequent rearrangements to yield nitrogen-containing heterocycles (Porashar et al., 2022).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These methods provide detailed insights into the complex structures of synthesized compounds, such as 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, which exhibits potential as an anti-leukemic agent (Guillon et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are often explored through their synthesis pathways and biological assessments. For instance, the synthesis and pharmacological analysis of furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives show the potential for Alzheimer's disease treatment due to their selective inhibitory properties on BuChE enzymes (Martins et al., 2011).

Applications De Recherche Scientifique

Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones Synthesis

A study details the temperature-tunable synthesis of Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and Dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes. This methodology can be applied for the synthesis of hexahydropyrrolo[3,2-c]quinolinone derivatives, which are found in biologically active molecules (Bikoshita Porashar et al., 2022).

Discovery of Multifunctional Drug Candidate

Research led to the discovery of a tetracyclic quinoxaline derivative (ITI-007) with potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, offering a new drug candidate for treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).

New Pyranoquinoxaline Synthesis

The synthesis and reactivity of a new pyranoquinoxaline compound were explored, highlighting a novel approach to quinoxaline derivatives with potential applications in drug development (P. Hoffmann et al., 2004).

Palladium(II) and Platinum(II) Complexes

A study presented the preparation of neutral palladium(II) and platinum(II) chloro-complexes with the conjugate base of [(pyrrol-2-yl)methylene]quinolin-8-amine, demonstrating a metal-assisted condensation reaction with potential implications in catalysis and material science (M. Bortoluzzi et al., 2019).

Aluminum and Zinc Complexes Catalysis

The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands showed active catalysis towards the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer science and engineering (Shu Qiao et al., 2011).

Propriétés

IUPAC Name |

3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-14-6-4-8-16(12-14)30(27,28)20-19-22(25-18-10-3-2-9-17(18)24-19)26(21(20)23)13-15-7-5-11-29-15/h2-4,6,8-10,12,15H,5,7,11,13,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIGMGMPPDPRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

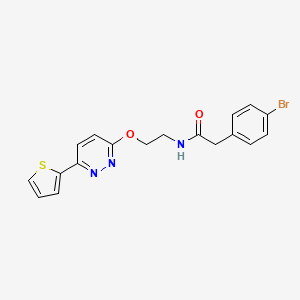

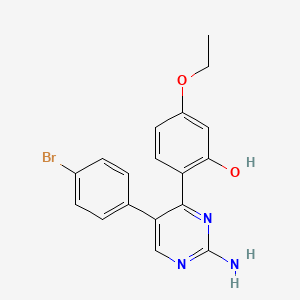

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)

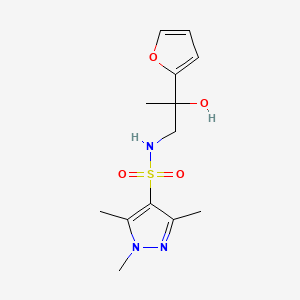

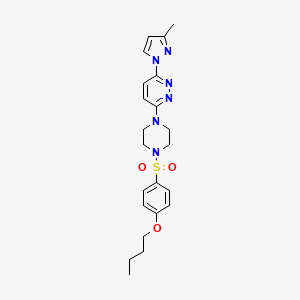

![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

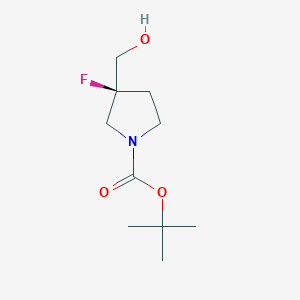

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)